Ethylbenzene-d10

Catalog No.
S1540916
CAS No.
25837-05-2
M.F
C8H10
M. Wt
116.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylbenzene-d10

CAS Number

25837-05-2

Product Name

Ethylbenzene-d10

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D

InChI Key

YNQLUTRBYVCPMQ-CFTAVCBPSA-N

SMILES

CCC1=CC=CC=C1

Synonyms

Phenylethane-d10, Ethylbenzol-d10

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]

Ethylbenzene-d10 (also known as d10-ethylbenzene) is a synthetic isotopically enriched variant of ethylbenzene. It is a deuterated solvent, meaning some of the hydrogen atoms (H) in the molecule are replaced with deuterium (D), a stable isotope of hydrogen with a neutron in its nucleus. Ethylbenzene-d10 finds primary application in Nuclear Magnetic Resonance (NMR) spectroscopy, a key analytical technique in scientific research [].


Chemical Reactions Analysis

Ethylbenzene-d10, due to its role as a solvent, is not typically involved in reactive chemical transformations within NMR experiments. However, synthesis of Ethylbenzene-d10 likely involves processes like catalytic deuteration of ethylbenzene, where hydrogen atoms are replaced with deuterium using a catalyst and a deuterium gas source (D2) [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C8D10
  • Molecular Weight: 116.23 g/mol []
  • CAS Registry Number: 25837-05-2 []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available, though likely similar to ethylbenzene (136 °C) due to similar structure.
  • Solubility: Soluble in common organic solvents [].
  • Stability: Stable under normal laboratory conditions [].

Ethylbenzene-d10 does not have a specific biological mechanism of action. Its primary function is as a solvent in NMR spectroscopy. The deuterium atoms in the molecule help lock the signal from residual protons in the solvent itself, preventing interference with the signals of interest from the sample being analyzed [].

Ethylbenzene-d10 is considered a flammable liquid. It is similar in hazard profile to its non-deuterated counterpart, ethylbenzene. Safety precautions include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood use during handling.
  • Following proper procedures for flammable liquids, including storage in designated flammable cabinets.

This substitution offers several benefits for NMR analysis:

  • Reduced Signal Interference: Protons in hydrogenated solvents like regular ethylbenzene can overlap with the signals of interest in the sample being analyzed. By using a deuterated solvent like Ethylbenzene-d10, these overlapping signals are significantly reduced, leading to a clearer spectrum with improved signal-to-noise ratio [].
  • Lock Signal: The deuterium atoms in Ethylbenzene-d10 create a lock signal that can be used to stabilize the magnetic field of the NMR spectrometer. This ensures consistent and accurate chemical shift measurements throughout the experiment [].

These properties make Ethylbenzene-d10 a popular choice for various NMR applications, particularly in studies of complex molecules where signal resolution is critical.

Ethylbenzene-d10 in HS SPME-GC-MS Analysis

Beyond NMR, Ethylbenzene-d10 finds application in Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS SPME-GC-MS) analysis. In this technique, Ethylbenzene-d10 serves as an internal standard for the quantification of odorous volatile aromatic compounds (OVACs) [].

An internal standard is a known compound added to a sample before analysis. It helps to account for variations that might occur during the extraction and measurement process. By comparing the signal intensity of the target OVACs with the signal of the internal standard (Ethylbenzene-d10), researchers can obtain more accurate and reproducible quantitative data for the OVACs present in the sample [].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (93.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

25837-05-2

General Manufacturing Information

Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)-: ACTIVE

Dates

Modify: 2023-08-15

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